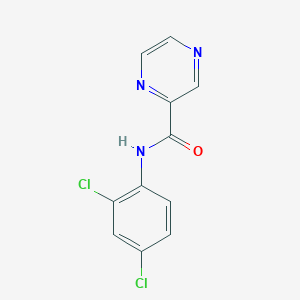![molecular formula C19H27N3O3 B5509347 3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves a variety of chemical strategies, aiming to incorporate the diazaspiro[4.5]decan skeleton along with specific substituents. One approach includes the Michael addition reaction followed by cyclization reactions to construct the spirocyclic framework. These compounds are synthesized with an eye towards their potential as antihypertensive agents or as muscarinic agonists, demonstrating the versatility and importance of their synthesis methods in medicinal chemistry (Caroon et al., 1981); (Tsukamoto et al., 1995).
Aplicaciones Científicas De Investigación
Spirolactams in Peptide Synthesis
Spirolactams, which are structurally related to the compound , serve as conformationally restricted pseudopeptides. They are synthesized and used as constrained surrogates in peptide synthesis, mimicking dipeptides like Pro-Leu and Gly-Leu. This application is crucial in designing peptides with specific biological activities, as conformational constraints often enhance the stability and efficacy of peptide-based drugs (Fernandez et al., 2002).
Antihypertensive Agents
Compounds structurally similar to 3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their antihypertensive properties. A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated in animal models for their potential as antihypertensive agents, providing insights into the relationship between chemical structure and biological activity (Caroon et al., 1981).
Oxidative Cyclization in Synthesis
The synthesis approach involving oxidative cyclization of olefinic precursors to produce azaspiro[4.5]decan systems underscores the versatility of these compounds in organic synthesis. This method allows for the efficient construction of complex spirocyclic architectures, which are prevalent in numerous bioactive molecules (Martin‐Lopez & Bermejo, 1998).
Neuroprotective Applications
Research has also explored the neuroprotective applications of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have shown potential in inhibiting Ca-uptake into cerebrocortical synaptosomes and protecting against brain edema and memory and learning deficits induced by toxic agents, suggesting a possible role in treating neurodegenerative diseases (Tóth et al., 1997).
Anticancer and Antidiabetic Research
Spirothiazolidines, which are structurally related to the compound , have been developed and evaluated for their anticancer and antidiabetic activities. This highlights the potential of spirocyclic compounds in the development of new therapeutic agents for managing complex diseases like cancer and diabetes (Flefel et al., 2019).
Propiedades
IUPAC Name |
8-(6-methylpyridine-3-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-5-15(3)22-13-19(25-18(22)24)8-10-21(11-9-19)17(23)16-7-6-14(2)20-12-16/h6-7,12,15H,4-5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSZOWGMWZASOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CN=C(C=C3)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)
![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)


![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)